Product packaging for 1-Ethoxy-4-phenylbenzene(Cat. No.:CAS No. 613-40-1)

1-Ethoxy-4-phenylbenzene

Cat. No.: B147425
CAS No.: 613-40-1
M. Wt: 198.26 g/mol
InChI Key: QRYTXFUBAZNNBP-UHFFFAOYSA-N
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Description

Product Overview: 1-Ethoxy-4-phenylbenzene, also known as 4-ethoxyphenylacetylene, is a high-purity organic compound provided for research and development purposes. This chemical serves as a valuable building block in organic synthesis and material science research. Applications and Research Value: The core structure of this compound makes it a versatile intermediate. Researchers utilize this compound in various fields, including the synthesis of more complex molecules and the development of advanced materials. Its molecular framework is often explored in the creation of liquid crystals and other functional organic materials, as seen in related compounds like 4-ethoxy-4'-pentyl-1,1'-biphenyl . The ethoxy and phenyl substituents on the benzene ring offer distinct electronic and steric properties that can be tailored for specific applications. Handling and Storage: This product is intended for research use only and is not for drug, household, or personal use. Please refer to the Safety Data Sheet for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O B147425 1-Ethoxy-4-phenylbenzene CAS No. 613-40-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxy-4-phenylbenzene
Source PubChem
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InChI

InChI=1S/C14H14O/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYTXFUBAZNNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276055
Record name 4-Ethoxy-1,1'-biphenyl
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-40-1
Record name 4-Ethoxy-1,1′-biphenyl
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Record name 1, 4-ethoxy-
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Record name 4-Ethoxy-1,1'-biphenyl
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Mechanistic Elucidation of Ether Bond Formation in Aryl Systems

Detailed Mechanistic Studies of Palladium-Catalyzed C-O Coupling Cycles

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-O bonds. The catalytic cycle is generally understood to involve a sequence of oxidative addition, ligand exchange, and reductive elimination steps.

The catalytic cycle typically begins with the oxidative addition of an aryl halide to a low-valent palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. nih.gov This step involves the cleavage of the carbon-halogen bond and results in the formation of a palladium(II) intermediate. acs.orgnih.gov For this transformation, the choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands, such as tBuBrettPhos, have been shown to facilitate the reaction, leading to high yields. nih.gov The oxidative addition of aryl chlorides and bromides has been determined to be the rate-limiting step in some related carbonylation reactions, proceeding through a three-coordinate Pd(0) species bearing a bidentate phosphine and one CO ligand. acs.orgnih.gov

Following oxidative addition, the halide on the palladium complex is typically exchanged for an alkoxide. This is followed by reductive elimination from the resulting arylpalladium(II) alkoxide complex, which forms the desired C-O bond of the aryl ether and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The efficiency of this final step is also heavily influenced by the ligand architecture.

Research has shown that the use of specific precatalysts, like tBuBrettPhos Pd G3, which are air- and moisture-stable Pd(II)-palladacycles, allows for the quantitative in situ formation of the catalytically active LPd(0) species. nih.gov This is achieved through a base-induced C-N reductive elimination from the precatalyst. nih.gov

Proposed Mechanisms for Copper-Mediated Etherifications

Copper-mediated C-O bond formation, famously known as the Ullmann condensation, has been a mainstay for the synthesis of aryl ethers for over a century. acs.org While historically requiring harsh reaction conditions, significant advancements have been made through the development of new catalyst systems and a deeper understanding of the reaction mechanism. acs.orgorganic-chemistry.org

Several mechanistic pathways have been proposed for copper-catalyzed etherifications. One common proposal involves the formation of a copper(I) alkoxide or phenoxide in situ. This species can then react with the aryl halide. Kinetic and chemical studies have identified copper phenoxide complexes as competent intermediates in the catalytic cycle. nih.gov These complexes can exist in an ionic form, particularly in the polar solvents often used for these reactions. nih.gov

The general mechanism is thought to proceed via the coordination of the aryl halide to the copper(I) alkoxide. This is followed by an oxidative addition step to form a transient copper(III) intermediate, from which the aryl ether is formed through reductive elimination. The presence of chelating ligands, such as 1,10-phenanthroline (B135089), can significantly influence the selectivity and efficiency of the reaction. nih.gov For instance, the use of a phenanthroline ligand was shown to alter the product ratio in the competitive reaction of a copper phenoxide complex with a mixture of p-iodotoluene and o-iodotoluene. nih.gov

Recent studies have also focused on developing milder, ligand-free protocols. One key innovation is the use of lithium tert-butoxide as a base, which can lead to nearly quantitative yields of aryl ethers. organic-chemistry.org In some cases, the alcohol reactant itself can serve as the solvent, minimizing side products. organic-chemistry.org

Investigations into Intramolecular Hydroarylation Pathways Involving Aryl Ether Precursors

Intramolecular hydroarylation of aryl propargyl ethers presents an alternative strategy for the formation of cyclic ether structures, which can be precursors or analogues to more complex aryl ether systems. These reactions involve the addition of an aryl C-H bond across an alkyne tethered to the same aromatic ring via an ether linkage.

Indium(III) halides have been shown to be efficient catalysts for the intramolecular hydroarylation of aryl propargyl ethers. rsc.orgsyncatmeth.es These reactions proceed with high regioselectivity, typically affording the 6-endo-dig cyclization product. rsc.orgsyncatmeth.es Deuterium labeling experiments support a mechanism involving an electrophilic aromatic substitution. rsc.orgsyncatmeth.es

Computational studies using density functional theory (DFT) have provided further insight into the mechanism. rsc.org The reaction is proposed to initiate with the π-coordination of the propargyl group to the indium catalyst. This coordination activates the alkyne for a nucleophilic attack by the appended phenyl ring in a Friedel-Crafts-type mechanism. rsc.org The calculations suggest that the neutral InI3 catalyst favors the experimentally observed 6-endo-dig cyclization, leading to the formation of a 2H-chromene. rsc.org The rate-determining step in the catalytic cycle is proposed to be the deprotonation step. rsc.org

Role of Catalytic Systems, Ligand Architectures, and Reaction Conditions in Selectivity and Efficiency

The selectivity and efficiency of aryl ether formation are profoundly influenced by the interplay of the catalytic system, the architecture of the ligands, and the specific reaction conditions employed.

Catalytic Systems:

Palladium: Palladium catalysts are highly versatile and effective for C-O cross-coupling reactions, particularly with aryl bromides and chlorides. nih.govresearchgate.net They often exhibit high functional group tolerance. nih.gov

Copper: Copper catalysts are a more economical choice and have seen a resurgence with the development of milder reaction protocols. organic-chemistry.orgrsc.org They are particularly effective for the coupling of aryl iodides and bromides. nih.govnih.gov

Nickel: Nickel-based catalysts have emerged as a powerful alternative, especially for the etherification of less reactive aryl chlorides. researchgate.netnih.gov Some nickel-catalyzed reactions can be promoted by light, proceeding through a proposed Ni(I)-Ni(III) catalytic cycle. nih.gov

Ligand Architectures: The ligand plays a crucial role in stabilizing the metal center, facilitating key steps in the catalytic cycle, and influencing selectivity.

Phosphine Ligands: Bulky, electron-rich phosphine ligands, such as di-1-adamantyl-substituted bipyrazolylphosphine and biarylphosphines like tBuBrettPhos, are highly effective in palladium-catalyzed C-O couplings, enabling the reaction of even challenging substrates like aryl chlorides. nih.govresearchgate.net

N-based Ligands: Nitrogen-based ligands like 1,10-phenanthroline and N1,N2-diarylbenzene-1,2-diamines are commonly employed in copper-catalyzed etherifications to enhance reactivity and selectivity. nih.govnih.gov

Thioether Ligands: In other palladium-catalyzed reactions like C-H alkenylation, thioether ligands have been shown to dramatically accelerate reaction rates by enabling a change from a neutral to a cationic pathway for the C-H bond cleavage step. princeton.edu

Reaction Conditions:

Base: The choice of base is critical. Strong bases like sodium or potassium carbonate and cesium carbonate are often used to generate the nucleophilic alkoxide in situ. nih.gov In some copper-catalyzed systems, the use of lithium tert-butoxide has proven to be key for high efficiency. organic-chemistry.org

Solvent: The solvent can significantly impact the reaction. Polar aprotic solvents like DMSO are common in copper-catalyzed reactions. nih.gov In some instances, the alcohol reactant itself can serve as the solvent. organic-chemistry.org Solvent choice can even control regioselectivity in certain reactions. acs.org

Temperature: While traditional Ullmann reactions required high temperatures, modern catalytic systems often allow for much milder conditions, with some copper-catalyzed etherifications proceeding at room temperature. nih.gov

The following table summarizes the effect of different catalytic components on the synthesis of aryl ethers.

Catalyst SystemTypical Ligand TypeCommon SubstratesKey Advantages
PalladiumBulky PhosphinesAryl Bromides, ChloridesHigh functional group tolerance, high efficiency.
CopperN-based LigandsAryl Iodides, BromidesEconomical, mild conditions achievable.
NickelPhosphines, N-based LigandsAryl Chlorides, SulfonatesEffective for unreactive electrophiles.

Advanced Spectroscopic and Structural Characterization of Aryl Phenyl Ethers

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidationrsc.orguq.edu.ausuniv.ac.inmasterorganicchemistry.commdpi.comrsc.orgcaltech.edunih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for characterizing the structural features of organic molecules in solution and in the solid state. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, serves as the foundation for structural elucidation. For an aryl ether like 1-Ethoxy-4-phenylbenzene, the ¹H NMR spectrum reveals distinct signals for each unique proton environment, while the ¹³C NMR spectrum provides information on the different carbon atoms. rsc.orgnih.gov

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the ethoxy group—a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, due to coupling with each other. The aromatic region would display a set of signals corresponding to the protons on the two phenyl rings. Protons on the same ring system that are chemically non-equivalent will produce distinct signals, often as doublets or multiplets depending on their coupling patterns. masterorganicchemistry.comchegg.com For instance, in the closely related 4-methoxy-1,1'-biphenyl, the aromatic protons appear in the range of δ 6.98–7.56 ppm. rsc.org The parent phenol (B47542), 4-phenylphenol, shows aromatic proton signals between δ 6.9 and 7.6 ppm. chemicalbook.com

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. The chemical shifts are indicative of the carbon's electronic environment. For this compound, one would expect signals for the methyl and methylene carbons of the ethoxy group, and distinct signals for the aromatic carbons. The carbon atom directly bonded to the ether oxygen (C–O) would appear at a characteristic downfield shift. For example, in 4-methoxy-1,1'-biphenyl, the carbon attached to the methoxy (B1213986) group resonates at δ 159.2 ppm, while other aromatic carbons appear between δ 114.2 and 140.8 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
GroupNucleusPredicted Chemical Shift (ppm)Multiplicity
Ethoxy -CH₃¹H~1.4Triplet (t)
Ethoxy -OCH₂-¹H~4.0Quartet (q)
Aromatic Protons¹H~6.9 - 7.6Multiplets (m)
Ethoxy -CH₃¹³C~15-
Ethoxy -OCH₂-¹³C~63-
Aromatic Carbons¹³C~115 - 160-

Two-dimensional (2D) NMR experiments provide significantly more structural detail by correlating signals from different nuclei, which is essential for unambiguously assigning complex spectra and understanding molecular connectivity. researchgate.netslideshare.net

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethoxy group, confirming their connectivity. It would also reveal couplings between adjacent protons on the aromatic rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹J C-H coupling). sdsu.edu An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and similarly connect the ethoxy protons to their respective carbons. researchgate.net

NOESY (Nuclear Overhauser Effect SpectroscopY): This technique identifies nuclei that are close to each other in space, regardless of whether they are connected by bonds. slideshare.netprinceton.edu A NOESY spectrum could reveal spatial proximity between the ethoxy protons and the ortho-protons on the adjacent phenyl ring, providing valuable information about the molecule's preferred conformation around the ether bond.

Together, these 2D NMR techniques provide a comprehensive map of the molecular structure, allowing for the complete and unambiguous assignment of all proton and carbon signals. slideshare.netyoutube.com

Quantitative NMR methods are crucial for determining the amounts of specific structural features within a sample. For complex biopolymers like lignin (B12514952), which are rich in aryl ether linkages, quantitative ³¹P NMR has become an invaluable tool for analyzing hydroxyl (–OH) group content. rsc.orgepa.gov Although this compound itself lacks hydroxyl groups, this technique is central to the characterization of its precursors and related lignin-derived compounds.

The method involves derivatizing the sample with a phosphorus-containing reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP), which reacts quantitatively with hydroxyl groups. epa.gov The resulting phosphitylated product is then analyzed by ³¹P NMR. The high natural abundance and wide chemical shift range of the ³¹P nucleus result in well-resolved signals for the different types of derivatized hydroxyl groups. nih.gov By integrating these signals relative to an internal standard, one can precisely quantify various types of phenolic and aliphatic hydroxyl groups. rsc.orgnih.gov This approach allows for the detailed characterization of the structural changes in lignin during biorefinery processes. rsc.org

Table 2: Typical ³¹P NMR Chemical Shift Ranges for Hydroxyl Groups in Lignin after Derivatization with TMDP.
Hydroxyl Group TypeChemical Shift Range (ppm)
Aliphatic OH (Primary)149.1 – 148.4
Aliphatic OH (Secondary)150.0 – 147.2
Phenolic OH (p-hydroxyphenyl)140.0 – 138.9
Phenolic OH (Guaiacyl)144.5 – 138.0
Phenolic OH (Syringyl)144.5 – 141.5
Carboxylic Acids136.0 – 134.0

While solution-state NMR is excellent for characterizing soluble molecules, solid-state NMR (ssNMR) is essential for studying insoluble materials like crystalline solids and polymers containing aryl ether structures. acs.orgspringernature.com Techniques such as Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are used to overcome the spectral line broadening that occurs in the solid state, allowing for the acquisition of high-resolution spectra. acs.orgsolidstatenmr.org.uk

Solid-state ¹³C NMR can provide detailed information about the molecular structure and conformation of aryl ethers in the solid phase. acs.org It can distinguish between different crystalline forms (polymorphs) and characterize the structure of cross-linked polymeric resins. solidstatenmr.org.ukacs.org For example, ssNMR has been used to quantify the level of unreacted vinyl groups and determine the effective cross-link ratio in poly(divinylbenzene) resins. acs.org It can also provide insights into molecular dynamics, such as the motion of side groups or main chains in polymeric systems containing ether linkages. mdpi.comsolidstatenmr.org.uk

X-ray Crystallography for Precise Molecular Structure Determinationmdpi.comnih.govresearchgate.netncsu.edu

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. caltech.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed electron density map of the molecule, revealing exact bond lengths, bond angles, and torsion angles. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions in Aryl Ether Systems

The fundamental structural unit, biphenyl (B1667301), is typically non-planar in the gas phase with a dihedral angle of approximately 45° between the phenyl rings due to steric hindrance between ortho-hydrogens. libretexts.org However, in the crystalline phase, this torsion angle is highly variable as the molecule contorts to optimize packing efficiency. In some cases, biphenyl can adopt a planar or near-planar conformation, which is stabilized by favorable intermolecular interactions within the crystal lattice. nih.gov

For para-substituted biphenyls, molecules often arrange into layered structures. researchgate.net The stability of these crystalline assemblies is governed by a variety of non-covalent interactions. In the case of alkoxy-substituted biphenyls, such as 4,4'-dimethoxybiphenyl, X-ray diffraction studies have revealed the critical role of C-H···π and weak π···π interactions in consolidating the crystal packing. niscpr.res.inniscpr.res.in These interactions involve hydrogen atoms from one molecule interacting with the electron-rich π-systems of the phenyl rings on an adjacent molecule.

In a hypothetical crystal of this compound, the following interactions would be expected to be significant:

C-H···π Interactions: Hydrogen atoms from the ethoxy group and the aromatic rings are likely to engage in C-H···π bonding with the phenyl rings of neighboring molecules.

π···π Stacking: The aromatic rings may participate in offset π-stacking, where the phenyl rings of adjacent molecules overlap to maximize attractive electrostatic interactions.

The presence of the ethoxy group, compared to a simpler substituent, adds conformational flexibility and can influence the packing motif. The ethyl chain can adopt various conformations to fit within the crystal lattice, and its hydrogen atoms provide additional opportunities for weak hydrogen bonding, further stabilizing the structure. Studies on other complex biphenyl derivatives confirm that interactions like H···H, C···H, and O···H contacts are dominant contributors to crystal stability. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

The primary vibrational modes for this compound can be assigned as follows:

Aromatic Ring Vibrations: The biphenyl framework gives rise to several characteristic bands. C-H stretching vibrations on the aromatic rings are expected in the 3100-3000 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear as a series of sharp bands in the 1610-1450 cm⁻¹ range. The para-substitution pattern is often confirmed by specific out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ region.

Ethoxy Group Vibrations: The ethoxy substituent has several signature vibrations. Asymmetric and symmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups occur between 2980 cm⁻¹ and 2850 cm⁻¹. The most characteristic vibration for the ether linkage is the asymmetric C-O-C stretch, which is typically strong in the IR spectrum and appears around 1245 cm⁻¹. The symmetric C-O-C stretch is found at a lower frequency, near 1040 cm⁻¹. researchgate.net

Inter-ring Stretching: The C-C bond connecting the two phenyl rings has a stretching vibration that is often observed in the Raman spectrum around 1300-1280 cm⁻¹. nih.gov

A summary of the expected prominent vibrational bands for this compound is presented in the table below.

Frequency Range (cm⁻¹)AssignmentTypical Appearance (IR)Typical Appearance (Raman)
3100-3000Aromatic C-H StretchMedium-WeakMedium
2980-2950Asymmetric CH₃ StretchMedium-StrongMedium-Strong
2940-2920Asymmetric CH₂ StretchMediumMedium
2875-2865Symmetric CH₃ StretchMediumMedium
2860-2850Symmetric CH₂ StretchMediumMedium
~1610Aromatic C=C StretchMedium, SharpStrong, Sharp
~1520Aromatic C=C StretchMedium, SharpMedium
~1480Aromatic C=C StretchMedium, SharpMedium
~1245Asymmetric C-O-C Stretch (Aryl-Alkyl Ether)Strong, BroadWeak
~1040Symmetric C-O-C Stretch (Aryl-Alkyl Ether)MediumMedium-Strong
~840Out-of-plane C-H Bend (para-substitution)StrongWeak

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns under ionization. fu-berlin.de For this compound (C₁₄H₁₄O), the exact molecular weight is 198.26 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to show a distinct molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 198.

The fragmentation of the molecular ion provides valuable structural information. The primary fragmentation pathways for aryl ethyl ethers are well-established and involve characteristic cleavages and rearrangements. miamioh.edulibretexts.org

Loss of Ethene: The most characteristic fragmentation pathway for aryl ethyl ethers is a McLafferty-type rearrangement, involving the transfer of a hydrogen atom from the ethyl group to the ether oxygen, followed by the elimination of a neutral ethene (C₂H₄, 28 Da) molecule. This process leads to the formation of a radical cation of 4-hydroxybiphenyl, which would produce a prominent peak at m/z 170.

Alpha-Cleavage (Loss of Methyl): Cleavage of the C-C bond alpha to the ether oxygen results in the loss of a methyl radical (•CH₃, 15 Da). This pathway leads to an ion at m/z 183.

Ether Bond Cleavage: Homolytic cleavage of the C-O bond can occur in two ways. Loss of the ethyl radical (•C₂H₅, 29 Da) would form a 4-phenoxyphenyl cation at m/z 169. Alternatively, loss of the ethoxy radical (•OC₂H₅, 45 Da) would produce a biphenyl cation at m/z 153.

Further Fragmentation: The biphenyl-containing fragment ions (m/z 170, 169, 153) can undergo further fragmentation characteristic of the biphenyl moiety, including the loss of hydrogen atoms or acetylene, leading to smaller fragment ions.

These predicted fragmentation pathways are summarized in the following table.

m/zProposed Fragment IonFormulaOrigin (Loss from M⁺•)
198Molecular Ion[C₁₄H₁₄O]⁺•-
170[M - C₂H₄]⁺•[C₁₂H₈O]⁺•Loss of ethene (McLafferty Rearrangement)
169[M - C₂H₅]⁺[C₁₂H₉O]⁺Loss of ethyl radical
153[M - OC₂H₅]⁺[C₁₂H₉]⁺Loss of ethoxy radical
152[C₁₂H₈]⁺•[C₁₂H₈]⁺•Loss of H from m/z 153
142[M - C₂H₄O]⁺•[C₁₂H₁₀]⁺•Loss of acetaldehyde

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. This technique is particularly sensitive to the extent of conjugation in aromatic systems.

For this compound, the chromophore is the conjugated biphenyl system. The electronic properties are expected to be very similar to its close analog, 4-methoxybiphenyl, which exhibits a strong absorption maximum (λmax) at approximately 261 nm. nih.govnist.gov This absorption band is attributed to a high-energy π → π* electronic transition within the extended π-system of the biphenyl rings.

The ethoxy group (-OCH₂CH₃) attached to the biphenyl system acts as an auxochrome. As an electron-donating group, it introduces a lone pair of electrons on the oxygen atom that can be delocalized into the aromatic π-system. This delocalization has two main effects:

Bathochromic Shift (Red Shift): The electron donation from the ethoxy group increases the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. This results in the absorption of light at a longer wavelength (lower energy) compared to unsubstituted biphenyl.

Hyperchromic Effect: The auxochrome generally increases the probability of the electronic transition, leading to an increase in the molar absorptivity (ε), meaning the substance absorbs more light at its λmax.

The extent of conjugation, and thus the characteristics of the UV-Vis spectrum, is highly dependent on the dihedral angle between the two phenyl rings. libretexts.org A more planar conformation allows for greater overlap between the π-orbitals of the two rings, enhancing conjugation and leading to a bathochromic shift and a hyperchromic effect. Conversely, increased twisting between the rings would disrupt conjugation, causing a hypsochromic shift (blue shift) and a decrease in molar absorptivity. Studies on alkoxy-substituted biphenyls have shown that they become highly polarized in the excited state, which can facilitate various photochemical reactions. rsc.org

Computational Chemistry and Theoretical Investigations of 1 Ethoxy 4 Phenylbenzene

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-ethoxy-4-phenylbenzene. These methods, particularly Density Functional Theory (DFT), are used to determine the electronic structure and predict various molecular characteristics. nih.govacs.orgchemrxiv.orgfortunejournals.com DFT has become a popular and reliable method for calculating the electron structure of atoms and molecules due to its balance of accuracy and computational cost. acs.orgfortunejournals.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is associated with its electron affinity. researchgate.netunl.edu The energy difference between these two orbitals, the HOMO-LUMO gap, is a key parameter that influences the molecule's reactivity, kinetic stability, and the energy required for electronic excitation. scirp.org

For aryl ether systems like this compound, DFT calculations are used to map the distribution and energies of these orbitals. While specific calculations for this compound are not abundant in the literature, studies on analogous substituted biphenyl (B1667301) and aryl ether systems provide valuable insights. tandfonline.comacs.org For instance, in related systems, the HOMO is typically localized on the more electron-rich phenyl ring and the ether oxygen, while the LUMO is distributed over the biphenyl backbone. The introduction of substituents, such as the ethoxy group, modifies the energies of these orbitals. An electron-donating group like ethoxy is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack and lowering its ionization potential.

Theoretical calculations on similar molecules have shown that the HOMO-LUMO energy gap is a critical factor in predicting electronic properties. researchgate.net A smaller gap generally implies higher reactivity and facilitates intramolecular charge transfer, which is significant for applications in molecular electronics. scirp.orgresearchgate.net DFT functionals like B3LYP are commonly employed for these calculations, often with basis sets such as 6-311G+(d,p) or def2-TZVP, to achieve a reliable description of the molecular orbitals. nih.govacs.orgnih.gov

Table 1: Representative Theoretical HOMO-LUMO Data for a Related Aryl System

Parameter Value (eV)
HOMO Energy -6.646
LUMO Energy -1.816
HOMO-LUMO Gap 4.83

Data derived from a DFT study on quinoline, a related aromatic system, illustrating typical values obtained from such calculations. scirp.org

Conformational analysis investigates the different spatial arrangements (conformations or rotamers) of a molecule that arise from rotation around single bonds. lumenlearning.comic.ac.uklibretexts.org For this compound, the key degrees of freedom are the torsion angle between the two phenyl rings and the rotation around the C-O bonds of the ethoxy group. The study of the potential energy landscape (PEL) helps to identify the most stable conformations (energy minima) and the energy barriers between them (transition states). pnas.orgnih.govaip.org

The dihedral angle between the phenyl rings in biphenyl derivatives is a well-studied conformational feature. tandfonline.comnih.gov In the solid state, biphenyl is planar, but in the gas phase and in solution, the rings are twisted relative to each other to minimize steric hindrance between the ortho-hydrogens. For 4-substituted biphenyls, this inter-ring torsion angle is influenced by the nature of the substituent. nih.gov

Prediction of Reactivity and Reaction Pathways for Aryl Ethers

Theoretical methods are powerful tools for predicting the reactivity and elucidating the reaction mechanisms of aryl ethers. researchgate.net DFT calculations can be used to model the transition states of reactions, providing insights into reaction barriers and regioselectivity. nih.govrsc.org

For aryl ethers, a key reaction is nucleophilic aromatic substitution (SNAr), where the ether acts as a leaving group. Computational models have been developed to predict the rates and site selectivity of SNAr reactions. rsc.org These models often use descriptors calculated from the ground state wavefunctions of the reactants, avoiding the more computationally expensive task of locating transition states for every possible pathway. rsc.org

Another important reaction class for aryl ethers is electrophilic aromatic substitution. The ethoxy group in this compound is an activating, ortho-, para-directing group. Computational analysis of the molecular electrostatic potential (MEP) and Fukui functions can predict the most likely sites for electrophilic attack. The MEP map visually identifies electron-rich regions (negative potential), which are susceptible to electrophiles. acs.orgnih.gov

Studies on the Claisen rearrangement of allyl aryl ethers have shown that DFT calculations (e.g., at the B3LYP/6-31G(d,p) level) can correctly predict the reaction's outcome by comparing the energies of the possible transition states or even by analyzing the preferential ground-state conformation of the reactant. nih.gov Similar approaches can be applied to predict the outcomes of other pericyclic or rearrangement reactions involving aryl ethers.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Aryl Ether Derivatives

QSPR and QSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties (QSPR) or biological activities (QSAR). researchgate.nettandfonline.com These models rely on molecular descriptors, which are numerical values derived from the chemical structure.

For aryl ether derivatives, QSPR/QSAR models have been developed to predict a wide range of properties. nih.govacs.org For example, models have been created to predict the environmental fate of polybrominated diphenyl ethers (PBDEs), using topological indices and quantum-chemical descriptors to estimate properties like partition coefficients. researchgate.net Such models are valuable for assessing the behavior of chemicals without extensive experimental testing. researchgate.net

The development of a robust QSAR/QSPR model involves several key steps:

Data Set Preparation: Assembling a diverse set of molecules with known properties or activities.

Descriptor Calculation: Computing a large number of descriptors for each molecule, which can be topological, electronic, or geometric. Quantum-chemical descriptors derived from DFT are often used as they describe clearly defined molecular properties. researchgate.net

Variable Selection: Identifying the most relevant descriptors that correlate with the property of interest. Techniques like Genetic Algorithms (GA) are often employed for this purpose. researchgate.net

Model Building: Constructing the mathematical model, typically using methods like Multiple Linear Regression (MLR).

Validation: Rigorously testing the model's predictive power using both internal (e.g., cross-validation) and external validation sets. researchgate.netresearchgate.net

For aryl ether derivatives, QSAR studies have been used to design new compounds with specific biological activities, such as enzyme inhibition. nih.gov These models can guide synthetic efforts by predicting the activity of novel, yet-to-be-synthesized molecules.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Self-Assembly

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including intermolecular interactions, conformational changes, and self-assembly processes. aip.org

For systems containing this compound, MD simulations can be used to understand how these molecules behave in condensed phases (liquids or solids). The simulations rely on a force field, which is a set of parameters that describes the potential energy of the system, including both bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. nih.gov

MD simulations have been extensively applied to study biphenyl and its derivatives, particularly in the context of liquid crystals and biological systems. tandfonline.comaip.orgbeilstein-journals.orgacs.orgmdpi.com For instance, simulations of 4-n-pentyl-4'-cyanobiphenyl (5CB), a well-known liquid crystal, have been used to study molecular ordering, conformational equilibria, and transport properties in the nematic phase. aip.orgacs.org These studies reveal how intermolecular forces lead to the long-range orientational order characteristic of liquid crystals.

Simulations can also elucidate the self-assembly of biphenyl derivatives. In the context of materials science, MD can model how molecules like this compound might pack in a crystal or form ordered structures on a surface. beilstein-journals.org In biological applications, MD simulations have been used to study the interaction of biphenyl-containing molecules with proteins or DNA, revealing how water molecules and subtle conformational changes mediate binding. nih.govbmmj.org These simulations provide dynamic insights that complement the static picture obtained from quantum chemical calculations. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
4-n-pentyl-4'-cyanobiphenyl (5CB)
Allyl aryl ethers
Polybrominated diphenyl ethers (PBDEs)
Quinoline

Chemical Reactivity and Transformations of 1 Ethoxy 4 Phenylbenzene

Electrophilic Aromatic Substitution Reactions on the Phenyl and Ethoxybenzene Moieties

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including 1-ethoxy-4-phenylbenzene. The position and rate of substitution are governed by the nature of the substituents already present on the benzene (B151609) rings.

In this compound, we have two aromatic rings to consider: the ethoxy-substituted ring and the phenyl-substituted ring.

The Ethoxybenzene Moiety : The ethoxy group (-OCH₂CH₃) is a potent activating group and an ortho, para-director. The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance, a phenomenon known as the +M (mesomeric) effect. This donation of electron density significantly increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. Although the oxygen atom is also electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is dominant. Consequently, incoming electrophiles are directed to the positions ortho and para to the ethoxy group. In this compound, the para position is already occupied by the phenyl group, so electrophilic attack on this ring will predominantly occur at the ortho positions (2' and 6').

The Phenyl Moiety : The phenyl group (-C₆H₅) attached to the ethoxybenzene ring also influences the reactivity of the second ring. A phenyl substituent is generally considered to be a weakly activating group and an ortho, para-director. Therefore, electrophilic substitution on the terminal phenyl ring will occur at its ortho and para positions (2, 3, 5, and 6, with 4 being the point of attachment).

When considering the molecule as a whole, the ethoxy group is a stronger activating group than the phenyl group. Therefore, electrophilic substitution is more likely to occur on the ethoxy-activated ring. For instance, in reactions like nitration or halogenation, the major products would be those substituted at the 2'- and 6'- positions of the ethoxybenzene ring. docbrown.info

A general representation of the directing effects is shown below:

Substituent GroupEffect on RingDirecting Influence
-OCH₂CH₃ (Ethoxy)Activatingortho, para
-C₆H₅ (Phenyl)Weakly Activatingortho, para

This table provides a general overview of the directing effects of the substituents found in this compound.

Research on related compounds like phenetole (B1680304) (ethoxybenzene) confirms the strong ortho, para-directing nature of the ethoxy group in various electrophilic substitution reactions. cdnsciencepub.com For example, Friedel-Crafts alkylation of phenetole proceeds to give primarily the para-substituted product, with some ortho substitution. tandfonline.com

Nucleophilic Reactions and Cleavage of the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, typically involving strong acids. wikipedia.org This reaction is a type of nucleophilic substitution.

The most common method for cleaving aryl ethers is treatment with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). pearson.commasterorganicchemistry.comopenstax.org The reaction proceeds via protonation of the ether oxygen by the strong acid, which makes the adjacent carbon atoms more susceptible to nucleophilic attack by the halide ion (Br⁻ or I⁻).

For this compound, the cleavage can occur at two C-O bonds: the ethyl-oxygen bond or the aryl-oxygen bond. The C(sp²)-O bond of the aryl ether is significantly stronger than the C(sp³)-O bond of the alkyl group due to the partial double bond character arising from resonance. Therefore, nucleophilic attack by the halide ion will occur at the less hindered ethyl group (an Sₙ2 mechanism), displacing the more stable phenoxide ion. wikipedia.orgpearson.comopenstax.org

The products are 4-phenoxy-phenol and ethyl bromide. The resulting phenol (B47542) is generally unreactive towards further substitution by the halide under these conditions because the C(sp²)-O bond is strong and the hydroxyl group is a poor leaving group. masterorganicchemistry.com

While direct nucleophilic aromatic substitution (SₙAr) on the benzene rings is possible, it typically requires the presence of strong electron-withdrawing groups (like -NO₂) on the ring and a potent nucleophile. In the absence of such groups, this compound is not susceptible to SₙAr reactions.

Radical Reactions and Their Role in Aryl Ether Chemistry

Aryl ethers can undergo reactions involving radical intermediates, particularly under high-temperature conditions or photochemical initiation. The primary radical reaction for a molecule like this compound is the homolytic cleavage of the bonds. tandfonline.comacs.org

The C-O ether bonds have significant bond dissociation energies (BDE). For diphenyl ether, a closely related compound, the BDE of the C-O bond is approximately 78.8 kcal/mol. acs.orgacs.org Thermal decomposition studies of diphenyl ether show that the primary reaction is the cleavage of the C-O-C bond to form a phenyl radical and a phenoxy radical. tandfonline.comtandfonline.com

C₆H₅-O-C₆H₅ → C₆H₅• + C₆H₅O•

These highly reactive radicals can then participate in a variety of subsequent reactions, such as hydrogen abstraction from a hydrogen source to form benzene and phenol, respectively. tandfonline.com

In the context of this compound, two C-O bonds could potentially cleave homolytically. Cleavage of the aryl-oxygen bond would be similar to diphenyl ether, while cleavage of the ethyl-oxygen bond would generate a 4-phenoxyphenoxy radical and an ethyl radical.

Furthermore, the ethoxy group provides another site for radical reactions. The C-H bonds on the α-carbon (the -CH₂- group) of the ethyoxy substituent are susceptible to radical abstraction. Recent research has shown that aryl alkyl ethers can undergo selective α-aryloxyalkyl C-H functionalization through photoredox catalysis. acs.orgrsc.org This process involves the oxidation of the ether to a radical cation, followed by deprotonation at the α-carbon to form a neutral α-aryloxyalkyl radical. This radical can then be trapped by various reagents to form new C-C bonds. acs.orgrsc.orgnih.gov

Catalytic Transformations of Aryl Ethers

Catalytic methods offer milder and more selective pathways for the transformation of aryl ethers compared to stoichiometric reagents. These transformations are crucial in various fields, including the valorization of lignin (B12514952), a biopolymer rich in aryl ether linkages.

The cleavage of the alkyl-oxygen bond in aryl alkyl ethers is a key transformation for deprotecting phenolic hydroxyl groups in organic synthesis and for processing biomass-derived compounds. tandfonline.comresearchgate.netsci-hub.se While the term O-demethylation is specific to methyl ethers, the principles apply to the O-dealkylation of ethyl ethers like this compound.

Various reagents and catalytic systems have been developed for this purpose. Traditional methods often employ harsh reagents like strong acids (HBr, HI) or Lewis acids (BBr₃, AlCl₃). tandfonline.comgoogle.com More recent developments focus on catalytic approaches to improve efficiency and selectivity.

Biocatalytic methods are also gaining prominence. researchgate.netsci-hub.seacs.orgnih.gov Enzymes such as Rieske monooxygenases and cytochrome P450s have been shown to catalyze the O-demethylation of various aryl methyl ethers. researchgate.netnih.gov These enzymatic systems can offer high selectivity, often operating at specific positions on the aromatic ring under mild conditions. sci-hub.senih.gov For example, some enzymes selectively demethylate at the meta position relative to a carboxylic acid group. sci-hub.senih.gov

Below is a table summarizing various methods for O-dealkylation of aryl alkyl ethers:

Reagent/Catalyst SystemSubstrate TypeConditionsProductsReference
Hydrobromic Acid (HBr) / Aliquat-336Aryl methyl ethers105 °CPhenols tandfonline.com
Aluminum chloride / N,N-dimethylanilineAryl alkyl ethersToluene, refluxPhenols google.com
Rieske Monooxygenase (VanA/VanB)Carboxy-substituted aryl methyl ethersBiocatalytic, aqueous bufferCatechols sci-hub.senih.gov
Cobalamin-dependent methyltransferase (vdmB)Di-methoxylated aryl ethersBiocatalytic, oxygen-freeMono-demethylated phenols acs.org
Magnesia-alumina mixed oxides / H₂Anisole, Phenetole350 °C, 40 bar H₂Phenol, cresols researchgate.net

This table illustrates a range of chemical and biological methods developed for the dealkylation of aryl ethers.

The cleavage of the strong aryl-oxygen bond in diaryl ethers like this compound is a challenging but important reaction, particularly for breaking down lignin model compounds into valuable aromatic chemicals. rsc.orgresearchgate.netnih.gov This transformation typically requires catalytic hydrogenolysis, where a C-O bond is cleaved by hydrogen in the presence of a metal catalyst.

A variety of heterogeneous catalysts have been investigated for the hydrogenolysis of diphenyl ether (DPE), a close structural analog of this compound. These catalysts often consist of noble metals (such as Ru, Rh, Pd) or transition metals (like Ni) supported on various materials. rsc.orgrsc.orgacs.orgresearchgate.netnih.gov

The reaction can proceed through different pathways, including direct hydrogenolysis of the C-O bond or a route involving initial hydrogenation of one of the aromatic rings followed by C-O cleavage. acs.orgresearchgate.net The selectivity towards C-O bond cleavage versus ring hydrogenation is a key challenge and depends heavily on the catalyst, support, and reaction conditions. acs.orgnih.gov For instance, bimetallic catalysts like Ru-Ni or Rh-Ni have shown high efficiency for C-O bond cleavage in water. rsc.org Similarly, RuPd bimetallic nanoparticles have demonstrated excellent activity and selectivity for the direct cleavage of the C-O bond in DPE. acs.org

Recent research also explores photocatalytic methods for C-O bond cleavage under mild conditions. nih.govrsc.org One approach combines photocatalytic hydrogen transfer with acid catalysis to achieve H₂-free hydrogenolysis at room temperature. rsc.org Another method uses a visible-light photoredox catalyst to mediate the acidolysis of diaryl ethers. nih.gov

The table below summarizes selected catalytic systems for the cleavage of the C-O bond in diphenyl ether (DPE):

Catalyst SystemHydrogen SourceTemperature (°C)Key ProductsReference
Ru(3%)/N-HZSM-5Isopropanol (transfer hydrogenolysis)170Cyclohexanol, Cyclohexane rsc.orgresearchgate.net
RuPd₅/NH₂-SiO₂H₂ (10 bar)110Benzene, Phenol acs.org
Rh/CH₂80Phenolic monomer researchgate.net
Ni/SiO₂H₂160-220Benzene, Phenol osti.gov
Pt/TiO₂ / H⁺Isopropanol (photocatalytic)Room TempCyclohexane, Cyclohexanol rsc.org

This table highlights various catalytic approaches for the cleavage of the robust C-O bond in diphenyl ether, a model for the phenoxybenzene moiety in this compound.

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